molecular formula C13H17N5O3S2 B7875945 [[5-(butylsulfamoyl)-2-oxoindol-3-yl]amino]thiourea

[[5-(butylsulfamoyl)-2-oxoindol-3-yl]amino]thiourea

Cat. No.: B7875945
M. Wt: 355.4 g/mol
InChI Key: LAEORUJMHGOGOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[[5-(butylsulfamoyl)-2-oxoindol-3-yl]amino]thiourea is a chemical compound registered in the PubChem database It is known for its unique properties and applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of [[5-(butylsulfamoyl)-2-oxoindol-3-yl]amino]thiourea likely involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactions, batch processing, and the use of advanced technologies such as automated reactors and high-throughput screening.

Chemical Reactions Analysis

Types of Reactions

[[5-(butylsulfamoyl)-2-oxoindol-3-yl]amino]thiourea can undergo various types of chemical reactions, including:

    Oxidation: The compound may react with oxidizing agents to form oxidized products.

    Reduction: It can be reduced using reducing agents to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

[[5-(butylsulfamoyl)-2-oxoindol-3-yl]amino]thiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be used in biochemical assays and as a probe to study biological processes.

    Medicine: this compound has potential therapeutic applications and may be investigated for its pharmacological properties.

    Industry: It can be utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of [[5-(butylsulfamoyl)-2-oxoindol-3-yl]amino]thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Properties

IUPAC Name

[[5-(butylsulfamoyl)-2-oxoindol-3-yl]amino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3S2/c1-2-3-6-15-23(20,21)8-4-5-10-9(7-8)11(12(19)16-10)17-18-13(14)22/h4-5,7,15H,2-3,6H2,1H3,(H3,14,18,22)(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEORUJMHGOGOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC2=C(C(=O)N=C2C=C1)NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNS(=O)(=O)C1=CC2=C(C(=O)N=C2C=C1)NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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